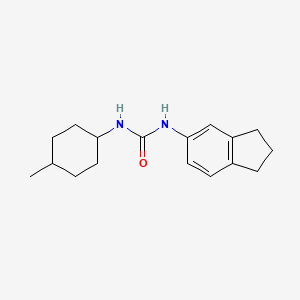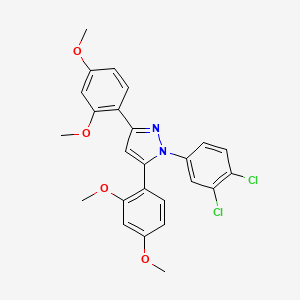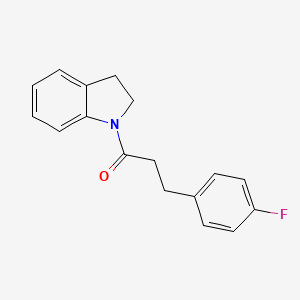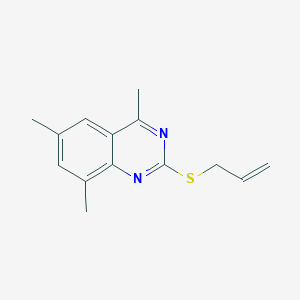![molecular formula C18H27N5O2 B4754318 7-Tert-butyl-2,4-dimethyl-6-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B4754318.png)
7-Tert-butyl-2,4-dimethyl-6-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione
Overview
Description
7-Tert-butyl-2,4-dimethyl-6-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine ring fused with an imidazole ring, and various alkyl substituents. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Tert-butyl-2,4-dimethyl-6-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione typically involves multi-step organic reactions. One common approach is the condensation of appropriate purine and imidazole precursors under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Chemistry: In chemistry, 7-Tert-butyl-2,4-dimethyl-6-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe to investigate biochemical pathways and molecular mechanisms.
Medicine: In medicine, the compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development and pharmaceutical research.
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals and materials. Its unique structure and properties make it valuable for various industrial applications.
Mechanism of Action
The mechanism of action of 7-Tert-butyl-2,4-dimethyl-6-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may modulate the activity of these targets, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific context and application.
Comparison with Similar Compounds
2,4-Dimethyl-6-tert-butylphenol: This compound shares similar alkyl substituents but lacks the purine and imidazole rings.
4-tert-Butyl-2,6-dimethyl-3,5-dinitroacetophenone: This compound has a similar tert-butyl and dimethyl substitution pattern but differs in its core structure.
Uniqueness: 7-Tert-butyl-2,4-dimethyl-6-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione is unique due to its fused purine and imidazole rings, which confer distinct chemical and biological properties. Its specific substitution pattern further differentiates it from other compounds, making it a valuable subject of study in various research fields.
Properties
IUPAC Name |
7-tert-butyl-2,4-dimethyl-6-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5O2/c1-11(2)8-9-22-12(18(3,4)5)10-23-13-14(19-16(22)23)20(6)17(25)21(7)15(13)24/h10-11H,8-9H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLDDTNPDKNLOFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)C)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(dimethylamino)sulfonyl]-N-[3-(4-morpholinyl)propyl]-4-piperidinecarboxamide](/img/structure/B4754245.png)
![2-[4-chloro-3,5-bis(1-methylpyrazol-4-yl)pyrazol-1-yl]-N-phenylacetamide](/img/structure/B4754254.png)
![N-{3-[(2-methylphenyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}tetrahydrofuran-2-carboxamide](/img/structure/B4754262.png)
![1-[(4-METHYLPHENYL)METHYL]-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOLE](/img/structure/B4754263.png)

![[1-(2-hydroxy-5-methoxybenzyl)-3-piperidinyl][2-(methylthio)phenyl]methanone](/img/structure/B4754272.png)
![[3-[(E)-[2-(furan-2-yl)-5-imino-7-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene]methyl]phenyl] 2-fluorobenzoate](/img/structure/B4754302.png)



![2-(4-chlorophenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]acetamide](/img/structure/B4754319.png)

![[2-(5-METHYL-2-FURYL)-4-QUINOLYL][4-(METHYLSULFONYL)PIPERAZINO]METHANONE](/img/structure/B4754336.png)
methyl]-1(2H)-phthalazinone](/img/structure/B4754340.png)
